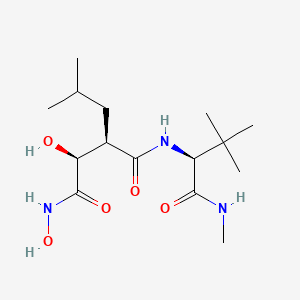
N-(4-pentynoyl)-glucosamine-tetraacylated (Ac4GlcAl)
Vue d'ensemble
Description
N-(4-pentynoyl)-glucosamine-tetraacylated (Ac4GlcAl) is an unnatural alkyne-containing monosaccharide building block. The alkyne moiety allows for modification through chemoselective ligation chemistries, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and various palladium-catalyzed coupling reactions . The acetyl groups increase solubility in many solvents, making handling easier .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of acetic anhydride and pyridine for acetylation, followed by the addition of 4-pentynoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for N-(4-pentynoyl)-glucosamine-tetraacylated are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-pentynoyl)-glucosamine-tetraacylated undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol for deacetylation.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Deacetylated glucosamine derivatives.
Applications De Recherche Scientifique
N-(4-pentynoyl)-glucosamine-tetraacylated is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Metabolic Labeling: Used for studying glycoproteins through metabolic labeling in vivo and subsequent chemoselective ligation.
Imaging Glycans: Utilized in imaging glycans in developing organisms, such as zebrafish.
Proteomic Analysis: Facilitates the study of cellular trafficking of labeled proteins and proteomic analysis.
Mécanisme D'action
The mechanism of action of N-(4-pentynoyl)-glucosamine-tetraacylated involves its incorporation into glycoproteins instead of its natural counterpart, N-acetylglucosamine. The alkyne group allows for subsequent detection via Cu(I)-catalyzed click reactions with fluorescent-labeled azides or biotin-azide . This enables the visualization and study of glycoproteins and their cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-pentynoyl)-galactosamine-tetraacylated (Ac4GalNAl): Similar in structure and function, used for studying glycoproteins.
N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz): Another alkyne-functionalized monosaccharide used for metabolic labeling.
Uniqueness
N-(4-pentynoyl)-glucosamine-tetraacylated is unique due to its specific alkyne group, which allows for highly selective chemoselective ligation reactions. This specificity makes it a valuable tool for studying glycoproteins and their functions in various biological processes .
Propriétés
Formule moléculaire |
C19H25NO10 |
|---|---|
Poids moléculaire |
427.41 |
Nom IUPAC |
[3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25) |
Clé InChI |
PODQGPKRSTUNAT-QNGFGXIMSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Apparence |
Solid powder |
Pureté |
>90% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
